REACTION_CXSMILES
|
[N+]1([O-])C2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:11])[CH:4]=[CH:3]C=1.[NH3:13].[C:14]([O:17][C:18](=[O:20])[CH3:19])(=O)[CH3:15]>>[C:18]([O:17][C:14]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:15]=1[NH:13][C:9](=[O:11])[CH:8]=[CH:7]2)(=[O:20])[CH3:19]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+]1(=CC=CC2=CC=CC(=C12)O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
water ice
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
ADDITION
|
Details
|
addition of petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=CC=C2C=CC(NC12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |